1-{8-Chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-2,2,2-trifluoroethan-1-one
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Overview
Description
1-{8-Chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-2,2,2-trifluoroethan-1-one is a synthetic compound belonging to the class of triazolopyrazine derivatives. These compounds are known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties .
Preparation Methods
The synthesis of 1-{8-Chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-2,2,2-trifluoroethan-1-one typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 2-hydrazinylpyrazine and cyanogen chloride.
Chlorination and Trifluoromethylation: The triazolopyrazine core is then chlorinated and trifluoromethylated to yield the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
1-{8-Chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. .
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{8-Chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-2,2,2-trifluoroethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{8-Chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-{8-Chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-2,2,2-trifluoroethan-1-one can be compared with other triazolopyrazine derivatives:
Properties
Molecular Formula |
C7H2ClF3N4O |
---|---|
Molecular Weight |
250.56 g/mol |
IUPAC Name |
1-(8-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C7H2ClF3N4O/c8-4-6-14-13-5(3(16)7(9,10)11)15(6)2-1-12-4/h1-2H |
InChI Key |
KPQJAQSHRQUJFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NN=C2C(=O)C(F)(F)F)C(=N1)Cl |
Origin of Product |
United States |
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